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Introduction
Foy 251, known chemically as nafamostat mesylate, is a synthetic, broad-spectrum serine

protease inhibitor. Initially developed and approved in Japan for the treatment of acute

pancreatitis and disseminated intravascular coagulation (DIC), its therapeutic potential has

since expanded into other areas, including anticoagulation for extracorporeal circulation and,

more recently, as a candidate for antiviral therapy.[1][2] Its mechanism of action lies in its ability

to potently and reversibly inhibit a wide array of serine proteases, which are key enzymes in

various physiological and pathological processes, including coagulation, fibrinolysis,

inflammation, and viral entry into host cells.[1] This technical guide provides a comprehensive

overview of the pharmacokinetics and pharmacodynamics of Foy 251, presenting quantitative

data, detailed experimental methodologies, and visual representations of its molecular

interactions and experimental workflows.

Pharmacokinetics
Nafamostat is characterized by its rapid onset of action and a very short biological half-life,

making it suitable for acute care settings where precise control over its therapeutic effects is

necessary.[2] It is administered intravenously due to its low oral bioavailability.[3][4]
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Absorption and Distribution
Following intravenous administration, nafamostat is rapidly distributed. A study in rats showed a

steady-state volume of distribution (Vss) of 0.99 ± 0.65 L/kg.[5] In a physiologically-based

pharmacokinetic (PBPK) model developed using data from healthy Chinese volunteers, the

predicted maximum plasma concentration (Cmax) and area under the curve (AUC) were shown

to increase proportionally with the dose, indicating linear pharmacokinetics.[6]

Metabolism and Excretion
Nafamostat is extensively and rapidly metabolized in the blood and liver.[1] The primary

metabolic pathway is hydrolysis of its ester bond by carboxylesterases and arylesterases,

yielding two main inactive metabolites: 6-amidino-2-naphthol (AN) and p-guanidinobenzoic acid

(PGBA).[1][7] This rapid degradation contributes to its short half-life, which has been reported

to be approximately 8 minutes. In humans, it is estimated that about 20% of the administered

dose is hydrolyzed in the blood, while the remaining 80% is metabolized in tissues, primarily

the liver.[7] The metabolites are then excreted renally.[1]

Due to its instability in plasma, careful sample handling is crucial for accurate pharmacokinetic

analysis. Blood samples should be collected in tubes containing sodium fluoride/potassium

oxalate and immediately chilled to 4°C to inhibit esterase activity.[8][9]

Table 1: Pharmacokinetic Parameters of Nafamostat in Rats (Intravenous Administration)

Parameter Value Reference

Dose 2 mg/kg [4]

Half-life (t½) 1.39 h [3][4]

AUCinf 447.35 ± 35.93 ng·h/mL [5]

Systemic Clearance (CL) 74.91 ± 6.11 mL/min/kg [5]

Volume of Distribution (Vss) 0.99 ± 0.65 L/kg [5]

Table 2: Pharmacokinetic Parameters of Nafamostat in Humans (ECMO Patients)
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Parameter
Patient Model
Value

ECMO Circuit
Model Value

Reference

Clearance 189 L/h 85.2 L/h [10]

Steady-State Volume

of Distribution
62.01 L 40.63 L [10]

Pharmacodynamics
The pharmacodynamic effects of nafamostat are a direct consequence of its inhibition of

various serine proteases. This broad inhibitory profile underlies its anticoagulant, anti-

inflammatory, and potential antiviral activities.

Mechanism of Action: Serine Protease Inhibition
Nafamostat acts as a competitive inhibitor, binding to the active site of serine proteases and

preventing them from cleaving their natural substrates.[1] This inhibition is reversible.

Physiological Cascade

Inhibition by Foy 251

Serine Protease Cleaved ProductsCleavage

Inactive Complex

Substrate Biological Response

Nafamostat (Foy 251) Binding

Click to download full resolution via product page

Figure 1: Mechanism of Serine Protease Inhibition by Foy 251.

Anticoagulant Effects
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Nafamostat inhibits several key enzymes in the coagulation cascade, including thrombin, factor

Xa, and factor XIIa.[1] This leads to a prolongation of clotting times, such as the activated

partial thromboplastin time (aPTT).[10] This anticoagulant effect is utilized during

extracorporeal circulation procedures like hemodialysis and ECMO to prevent thrombosis in the

circuit.[10]

Anti-inflammatory Effects
By inhibiting proteases such as trypsin and kallikrein, nafamostat can modulate inflammatory

responses.[1] In pancreatitis, the premature activation of trypsinogen to trypsin within the

pancreas leads to autodigestion and a robust inflammatory cascade. Nafamostat blocks this

activation, thereby reducing pancreatic inflammation.[1] Furthermore, its inhibition of the

plasma kallikrein-kinin system reduces the production of bradykinin, a potent inflammatory

mediator.[10][11]

Antiviral Potential
A significant area of recent research has been the potential of nafamostat as an antiviral agent,

particularly against SARS-CoV-2. Viral entry into host cells is often dependent on the priming of

the viral spike protein by host cell proteases. Transmembrane protease, serine 2 (TMPRSS2) is

a key human serine protease that facilitates the entry of SARS-CoV-2 and other respiratory

viruses.[12][13] Nafamostat is a potent inhibitor of TMPRSS2, thereby blocking viral entry and

subsequent replication.[12][14]

Table 3: Inhibitory Activity of Nafamostat against Various Serine Proteases
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Target Protease Inhibitory Value (IC50) Reference

TMPRSS2 0.27 nM [15]

Trypsin Ki = 95.3 pM [10]

Thrombin - [1]

Plasmin - [1]

Kallikrein - [1]

Factor Xa - [1]

Factor XIIa - [1]

Experimental Protocols
Serine Protease Inhibition Assay (Fluorogenic)
This protocol outlines a general method for determining the inhibitory activity of nafamostat

against a specific serine protease using a fluorogenic substrate.

Materials:

Purified serine protease

Fluorogenic peptide substrate

Nafamostat mesylate

Assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20)

384-well black microplate

Microplate reader with fluorescence detection

Procedure:

Prepare serial dilutions of nafamostat mesylate in assay buffer.
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In a 384-well plate, add a small volume (e.g., 62.5 nL) of each nafamostat dilution. Include

controls with assay buffer only (no inhibitor).

Add the diluted serine protease solution (e.g., 750 nL) to each well.

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

Initiate the reaction by adding the fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC, 62.5

nL) to each well.

Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 340 nm,

emission at 440 nm) over a set period.

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time

curves.

Determine the percentage of inhibition for each nafamostat concentration relative to the

uninhibited control.

Plot the percentage of inhibition against the logarithm of the nafamostat concentration and fit

the data to a dose-response curve to calculate the IC50 value.[15][16]
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Figure 2: Workflow for a Serine Protease Inhibition Assay.
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Quantification of Nafamostat in Human Plasma by LC-
MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method for the quantitative analysis of nafamostat in human plasma.

Materials:

Human plasma samples

Nafamostat analytical standard

Internal standard (e.g., 13C6-nafamostat)

Solid Phase Extraction (SPE) cartridges

LC-MS/MS system

Procedure:

Sample Preparation:

Thaw frozen plasma samples on ice.

To an aliquot of plasma, add the internal standard.

Perform protein precipitation followed by solid-phase extraction to isolate nafamostat.

LC Separation:

Inject the extracted sample onto a suitable C18 reversed-phase column.

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g.,

water with formic acid) and an organic component (e.g., acetonitrile with formic acid).

MS/MS Detection:

Use an electrospray ionization (ESI) source in positive ion mode.
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Monitor the specific precursor-to-product ion transitions for nafamostat and the internal

standard using Multiple Reaction Monitoring (MRM).

Quantification:

Construct a calibration curve by analyzing plasma samples spiked with known

concentrations of nafamostat.

Determine the concentration of nafamostat in the unknown samples by comparing their

peak area ratios (analyte/internal standard) to the calibration curve.[3][4]
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Figure 3: Workflow for LC-MS/MS Quantification of Nafamostat.

Conclusion
Foy 251 (nafamostat mesylate) is a potent serine protease inhibitor with a well-defined

pharmacokinetic and pharmacodynamic profile. Its rapid metabolism and short half-life

necessitate intravenous administration and careful sample handling for accurate analysis. The

broad-spectrum inhibitory activity of nafamostat against key proteases in the coagulation,

inflammatory, and viral entry pathways provides a strong rationale for its clinical use in acute

pancreatitis, DIC, and as a potential therapeutic for viral infections. The detailed experimental

protocols provided in this guide offer a foundation for researchers to further investigate the

multifaceted properties of this compound. Future research should focus on obtaining more

comprehensive pharmacokinetic data in diverse human populations and further elucidating its

pharmacodynamic effects in various disease states to optimize its therapeutic application.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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